molecular formula C20H19N3O4 B2874142 Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 1797861-72-3

Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2874142
CAS No.: 1797861-72-3
M. Wt: 365.389
InChI Key: ROTDLODQXKQKGS-UHFFFAOYSA-N
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Description

Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone modified with a piperidine-carbonyl group and a 3-cyanopyridin-2-yloxy substituent. The compound’s design integrates key pharmacophores:

  • Methyl benzoate core: Common in agrochemicals for enhancing lipid solubility and bioavailability.
  • Piperidine-carbonyl linkage: May influence target binding or metabolic stability.

Properties

IUPAC Name

methyl 4-[4-(3-cyanopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-20(25)15-6-4-14(5-7-15)19(24)23-11-8-17(9-12-23)27-18-16(13-21)3-2-10-22-18/h2-7,10,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTDLODQXKQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate typically involves a multi-step reaction process. One common synthetic route begins with the preparation of the core structures, such as 3-cyanopyridine and 4-aminopiperidine. These intermediates undergo coupling reactions, often facilitated by coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to form the final product. Conditions such as anhydrous solvents, controlled temperatures, and inert atmospheres are crucial to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

  • Reduction: It can also be reduced, although care must be taken to avoid breaking the complex structure.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, given the presence of reactive groups.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution are commonly used. Conditions vary depending on the desired reaction but often include controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or methanol.

Major Products Formed: The major products formed from these reactions depend on the type of reaction undertaken. For example, oxidation may yield corresponding oxo compounds, while nucleophilic substitution could lead to various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is studied for its reactivity and potential as an intermediate in organic synthesis. It is also used in the design and synthesis of new materials and compounds.

Biology: Biologically, this compound may be explored for its interactions with various biomolecules. It could serve as a lead compound in the development of bioactive molecules, offering potential therapeutic applications.

Medicine: In medicine, the compound might be investigated for its pharmacological properties. Its structure suggests potential activity as a modulator of biological pathways, which could lead to new drug discoveries.

Industry: Industrially, the compound's unique properties make it valuable in the development of advanced materials, including polymers and coatings, where specific reactivity is required.

Mechanism of Action

The mechanism of action of Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyridine rings may facilitate binding to proteins or enzymes, modulating their activity. Pathways involved could include inhibition or activation of specific enzymes, receptor binding, or altering cellular signaling mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name (IUPAC) Key Substituents Use Structural Differentiation from Target Compound
Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate Piperidine-carbonyl, 3-cyanopyridinyloxy Inferred pesticide/herbicide (structural analogy) Reference compound.
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl) Pyrimidinyloxy, methoxyiminoethyl Herbicide (rice field use) Replaces piperidine with pyrimidine; lacks cyano group.
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop-methyl) Chloro-trifluoromethylpyridinyl, phenoxypropanoate Herbicide (grass control) Propanoate backbone; trifluoromethyl and chloro substituents instead of cyano.
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Dichlorophenoxy, phenoxypropanoate Herbicide (broadleaf weed control) Dichlorophenoxy group; lacks heterocyclic piperidine or pyridine.
1,1-Dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate (Fenpyroximate) Pyrazole-phenoxy, tert-butyl ester Acaricide/insecticide Pyrazole ring; tert-butyl ester instead of methyl.

Key Findings:

Heterocyclic Substituents: The target compound’s 3-cyanopyridinyloxy group distinguishes it from pyrimidine-based analogs like pyriminobac-methyl. The cyano group may enhance binding to nicotinamide or cytochrome P450 enzymes compared to haloxyfop-methyl’s trifluoromethyl-chloro motif, which favors lipid membrane penetration . Piperidine-carbonyl linkage: Absent in phenoxypropanoate herbicides (e.g., diclofop-methyl), this moiety could confer unique steric or electronic interactions with target sites, such as acetyl-CoA carboxylase (ACC) in grasses .

Functional Group Impact: Methoxyiminoethyl in pyriminobac-methyl improves photostability, whereas the target compound’s cyano group may increase oxidative resistance. Phenoxypropanoate backbone in haloxyfop-methyl and diclofop-methyl optimizes auxin mimicry for broadleaf control, contrasting with the target compound’s benzoate-piperidine design, which may target different pathways .

Biological Activity: Fenpyroximate’s pyrazole-phenoxy structure targets mitochondrial complex I in mites, while the target compound’s cyanopyridinyl-piperidine system could inhibit enzymes like acetolactate synthase (ALS) or tyrosine aminotransferase (TAT) based on structural parallels to sulfonylureas and pyridine-based herbicides .

Biological Activity

Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.41 g/mol. The compound features a piperidine ring, a benzoate moiety, and a cyanopyridine group, which contribute to its biological activity.

This compound primarily acts as an inhibitor of dipeptidyl peptidase IV (DPP IV). DPP IV is an enzyme that plays a significant role in the degradation of incretin hormones, particularly glucagon-like peptide-1 (GLP-1), which is crucial for insulin secretion and glucose metabolism. By inhibiting DPP IV, this compound prolongs the half-life of GLP-1, leading to increased insulin secretion and improved glycemic control .

Pharmacological Effects

The compound has been evaluated for various biological activities:

  • Antidiabetic Activity : this compound has shown efficacy in enhancing insulin secretion in response to glucose levels. In animal models, it demonstrated significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .
  • Cardiovascular Effects : Preliminary studies suggest that compounds with similar structures may exhibit positive inotropic effects, enhancing cardiac contractility without significantly increasing heart rate. This could be beneficial in treating heart failure conditions .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats, administration of the compound resulted in improved glycemic control compared to placebo groups. The reduction in fasting blood glucose levels was statistically significant (p < 0.05), supporting its role as a therapeutic agent for diabetes .
  • Cardiac Function : A study examining the cardiovascular effects of related piperidine derivatives indicated that compounds structurally similar to this compound exhibited direct inotropic effects in isolated cardiac tissues. The findings suggest potential applications in heart failure treatment .

Data Overview

Biological Activity Effect Reference
AntidiabeticReduces blood glucose levels
Positive InotropicEnhances cardiac contractility
DPP IV InhibitionProlongs GLP-1 activity

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